Ethyl 2,2-difluoro-3-hydroxybutanoate Ethyl 2,2-difluoro-3-hydroxybutanoate
Brand Name: Vulcanchem
CAS No.: 321942-91-0
VCID: VC5624791
InChI: InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3
SMILES: CCOC(=O)C(C(C)O)(F)F
Molecular Formula: C6H10F2O3
Molecular Weight: 168.14

Ethyl 2,2-difluoro-3-hydroxybutanoate

CAS No.: 321942-91-0

Cat. No.: VC5624791

Molecular Formula: C6H10F2O3

Molecular Weight: 168.14

* For research use only. Not for human or veterinary use.

Ethyl 2,2-difluoro-3-hydroxybutanoate - 321942-91-0

Specification

CAS No. 321942-91-0
Molecular Formula C6H10F2O3
Molecular Weight 168.14
IUPAC Name ethyl 2,2-difluoro-3-hydroxybutanoate
Standard InChI InChI=1S/C6H10F2O3/c1-3-11-5(10)6(7,8)4(2)9/h4,9H,3H2,1-2H3
Standard InChI Key ONGVAFSENCMVGI-UHFFFAOYSA-N
SMILES CCOC(=O)C(C(C)O)(F)F

Introduction

Structural and Molecular Characteristics

Ethyl 2,2-difluoro-3-hydroxybutanoate possesses a molecular formula of C₆H₁₀F₂O₃ and a molar mass of 180.14 g/mol. Its structure is defined by the following features:

  • Ethyl ester group: A -COOCH₂CH₃ moiety at the terminal position.

  • Difluoro substitution: Two fluorine atoms at the 2-position of the butanoate backbone.

  • Hydroxyl group: A -OH group at the 3-position, introducing polarity and hydrogen-bonding capability.

Stereochemical and Conformational Properties

The compound’s stereochemistry is influenced by the hydroxyl and difluoro groups. The SMILES notation (CCOC(=O)C(C(C)O)(F)F) reveals a branched structure, with the fluorine atoms and hydroxyl group creating a chiral center at the 2- and 3-positions. Computational models predict a collision cross section (CCS) of 136.5 Ų for the [M+H]+ adduct, indicating a compact molecular conformation in the gas phase .

Table 1: Predicted Collision Cross Sections for Ethyl 2,2-Difluoro-3-Hydroxybutanoate Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+169.06708136.5
[M+Na]+191.04902143.1
[M+NH₄]+--
[M-H]--126.5*

*Data extrapolated from analogous compounds .

The InChIKey (ONGVAFSENCMVGI-UHFFFAOYSA-N) provides a unique identifier for database retrieval, while the InChI string delineates atomic connectivity and stereochemistry .

Chemical Properties and Reactivity

The compound’s reactivity is governed by its functional groups:

Hydroxyl Group Reactivity

  • Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄), yielding ethyl 2,2-difluoro-3-oxobutanoate.

  • Esterification: Reaction with acyl chlorides or anhydrides could protect the hydroxyl group, enhancing stability for further transformations.

Difluoro Group Behavior

  • Nucleophilic substitution: The electron-withdrawing effect of fluorine atoms activates adjacent carbons for substitution, though steric hindrance from the hydroxyl group may limit reactivity.

  • Hydrogen bonding: The hydroxyl group participates in intramolecular hydrogen bonds with fluorine atoms, as evidenced by computational studies .

Applications in Scientific Research

Despite limited direct studies, the compound’s structural analogs suggest potential applications:

Pharmaceutical Intermediates

Fluorinated compounds are pivotal in drug design; for example, the propanoate analog (C₅H₈F₂O₃) has been explored as a building block for protease inhibitors . Ethyl 2,2-difluoro-3-hydroxybutanoate could serve a similar role in synthesizing fluorinated β-lactams or kinase inhibitors.

Materials Science

The compound’s polarity and fluorine content make it a candidate for:

  • Liquid crystal formulations: Fluorine atoms enhance thermal stability and dielectric anisotropy.

  • Polymer precursors: Copolymerization with acrylates could yield materials with unique surface properties.

Comparative Analysis with Related Compounds

Ethyl 2,2-difluoro-3-hydroxybutanoate occupies a middle ground in the family of difluorinated hydroxy esters:

Table 2: Comparison of Difluorinated Hydroxy Esters

CompoundMolecular FormulaChain LengthKey Properties
Ethyl 2,2-difluoro-3-hydroxypropanoateC₅H₈F₂O₃C3Higher polarity, lower logP
Ethyl 2,2-difluoro-3-hydroxybutanoateC₆H₁₀F₂O₃C4Balanced solubility
Ethyl 2,2-difluoro-3-hydroxyhexanoateC₈H₁₄F₂O₃C6Enhanced lipophilicity

The C4 chain in the target compound optimizes solubility for aqueous biological systems while retaining sufficient lipophilicity for membrane permeability .

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